- Comparative Study of Copper- and Silver-Catalyzed Protodecarboxylations of Carboxylic Acids, ChemCatChem, 2010, 2(4), 430-442

Cas no 96-54-8 (N-Methylpyrrole)

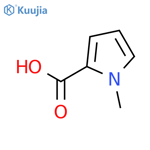

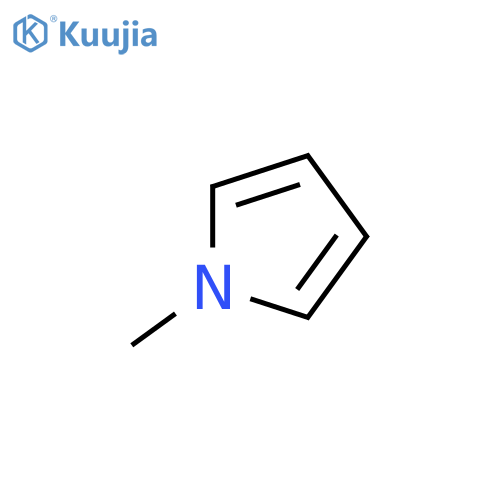

N-Methylpyrrole structure

Nome do Produto:N-Methylpyrrole

N-Methylpyrrole Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Methyl-1H-pyrrole

- 1-Methylpyrrole

- N-Methyl pyrrole

- N-Methylpyrrole

- 1-Methyl-1H-pyrrole (ACI)

- Pyrrole, 1-methyl- (8CI)

- NSC 65440

- 1-Methylpyrrole,99%

-

- MDL: MFCD00005345

- Inchi: 1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3

- Chave InChI: OXHNLMTVIGZXSG-UHFFFAOYSA-N

- SMILES: C1=CN(C)C=C1

- BRN: 104181

Propriedades Computadas

- Massa Exacta: 81.05780

- Massa monoisotópica: 81.058

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 6

- Contagem de Ligações Rotativas: 0

- Complexidade: 37.2

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: nothing

- Superfície polar topológica: 4.9A^2

Propriedades Experimentais

- Cor/Forma: Fluids.

- Densidade: 0.914 g/mL at 25 °C(lit.)

- Ponto de Fusão: −57 °C (lit.)

- Ponto de ebulição: 112-113 °C(lit.)

- Ponto de Flash: Fahrenheit: 60.8 ° f

Celsius: 16 ° c - Índice de Refracção: n20/D 1.488-1.490

- PH: 10.4 (10g/l, H2O, 10℃)

- Solubilidade: 13g/l

- Coeficiente de partição da água: Soluble in organic solvents such as alcohol and so on, but insoluble in water.

- PSA: 4.93000

- LogP: 1.02510

- Solubilidade: Not determined

- Sensibilidade: Sensitive to light

- FEMA: 3291

- Pressão de vapor: 15 mmHg ( 20.2 °C)

N-Methylpyrrole Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Danger

- Declaração de perigo: H225,H315,H319,H335

- Declaração de Advertência: P210,P261,P305+P351+P338

- Número de transporte de matérias perigosas:UN 1993 3/PG 2

- WGK Alemanha:3

- Código da categoria de perigo: 11-36/37/38

- Instrução de Segurança: S16-S26-S36-S37-S25-S23

- RTECS:UX9640000

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Grupo de Embalagem:II

- Limite explosivo:1.4-8.5%(V)

- Classe de Perigo:3

- Condição de armazenamento:Sealed in dry,Room Temperature(BD59665)

- Termo de segurança:3

- Frases de Risco:R11; R22; R37/38

- PackingGroup:II

N-Methylpyrrole Dados aduaneiros

- CÓDIGO SH:29339990

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Methylpyrrole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17950-2.5g |

1-methyl-1H-pyrrole |

96-54-8 | 96% | 2.5g |

$25.0 | 2023-09-19 | |

| Enamine | EN300-17950-100.0g |

1-methyl-1H-pyrrole |

96-54-8 | 96% | 100g |

$61.0 | 2023-05-03 | |

| eNovation Chemicals LLC | D488496-1kg |

N-Methyl pyrrole |

96-54-8 | 97% | 1kg |

$280 | 2024-06-05 | |

| Life Chemicals | F0001-2301-1g |

N-Methylpyrrole |

96-54-8 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD59665-5g |

1-Methyl-1H-pyrrole |

96-54-8 | 98% | 5g |

¥24.0 | 2023-08-31 | |

| TRC | M327015-100ml |

N-Methylpyrrole |

96-54-8 | 100ml |

$ 150.00 | 2023-09-07 | ||

| TRC | M327015-250ml |

N-Methylpyrrole |

96-54-8 | 250ml |

$ 241.00 | 2023-09-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M100701-500ml |

N-Methylpyrrole |

96-54-8 | 99% | 500ml |

¥976.90 | 2023-09-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD59665-1g |

1-Methyl-1H-pyrrole |

96-54-8 | 98% | 1g |

¥20.0 | 2024-04-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0414-500ml |

N-Methylpyrrole |

96-54-8 | 99.0%(GC) | 500ml |

¥1295.0 | 2022-05-30 |

N-Methylpyrrole Método de produção

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

1.1 Catalysts: 2839377-58-9 ; 18 h, rt

Referência

- Solvent/metal-free benzimidazolium-based carboxyl-functionalized porphyrin photocatalysts for the room-temperature alkylation of amines under the irradiation of visible light, Catalysis Science & Technology, 2022, 12(19), 5917-5931

Synthetic Routes 4

Condições de reacção

1.1 Reagents: 3,3-Dimethyl-1-butene , Sodium tert-butoxide Catalysts: (SP-5-54)-[2-[[Bis(1-methylethyl)phosphino-κP]oxy]-6-[[bis(1-methylethyl)phosphi… Solvents: p-Xylene ; 12 h, 150 °C

Referência

- Selective Catalytic Transfer Dehydrogenation of Alkanes and Heterocycles by an Iridium Pincer Complex, Angewandte Chemie, 2014, 53(5), 1390-1394

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide

Referência

- Selective alkylation of pyrrole by phase transfer catalysis in the absence of solvent, Journal of Heterocyclic Chemistry, 1994, 31(6), 1715-17

Synthetic Routes 6

Condições de reacção

1.1 Solvents: Acetic anhydride

Referência

- Synthesis of N-alkylpyrroles, Angewandte Chemie, 1964, 76(12),

Synthetic Routes 7

Condições de reacção

Referência

- Preparation of stachydrinol and N-methylprolinol salts from piperidine. I, Chemicke Listy pro Vedu a Prumysl, 1953, 47, 392-8

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 5 h, 40 °C

Referência

- Antiinflammatory COX/LOX inhibitor and its preparation method and application, China, , ,

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: N′′′-(1,1-Dimethylethyl)-N,N,N′,N′,N′′,N′′-hexamethylphosphorimidic triamide Solvents: Tetrahydrofuran ; 22.5 h, 393 K

Referência

- The reaction of pyrrole with dimethyl carbonate under phosphazene catalysis: N-methoxycarbonylation vs N-methylation, Applied Catalysis, 2009, 91(1-2), 380-388

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Potassium hydroxide Catalysts: 1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 2 h, 40 °C

Referência

- Synthesis of N-substituted pyrrole in ionic liquid, China, , ,

Synthetic Routes 11

Condições de reacção

1.1 Solvents: Methanol , Water ; 20 min, 70 °C

Referência

- N-methylimidazole, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

Synthetic Routes 12

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Potassium superoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran

1.2 -

1.2 -

Referência

- Ultrasound promoted N-alkylation of pyrrole using potassium superoxide as base in crown ether, Ultrasonics Sonochemistry, 1997, 4(2), 95-98

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide

Referência

- Phase transfer catalysis without solvent. Use of alkyl iodides, Synthetic Communications, 1989, 19(1-2), 293-6

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Potassium superoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 1 h

1.2 1 h

1.2 1 h

Referência

- Potassium superoxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-8

Synthetic Routes 16

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Potassium hydroxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 2 h, 40 °C

Referência

- Organic reactions in ionic liquids. A simple and highly regioselective N-substitution of pyrrole, Synthesis, 2004, (12), 1951-1954

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: 1H-Pyrrole-2-carboxylic acid, 1-methyl-, methyl ester Solvents: Dichloromethane ; rt

1.2 3 h, rt → reflux

1.2 3 h, rt → reflux

Referência

- Preparation of catalysts for production of N-alkylpyrrole derivatives, China, , ,

Synthetic Routes 19

Synthetic Routes 20

N-Methylpyrrole Raw materials

- Sulfur, hydroxytrimethyl- (8CI)

- (dimethoxymethyl)dimethylamine

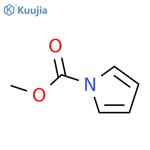

- methyl pyrrole-1-carboxylate

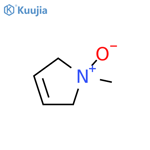

- 1H-Pyrrole, 2,5-dihydro-1-methyl-, 1-oxide

- butanedial

- 1-methyl-1H-pyrrole-2-carboxylic acid

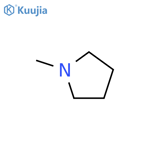

- 1-Methylpyrrolidine

N-Methylpyrrole Preparation Products

N-Methylpyrrole Fornecedores

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

(CAS:96-54-8)N-Methyl pyrrole

Número da Ordem:sfd9718

Estado das existências:in Stock

Quantidade:200kg

Pureza:99.9%

Informação de Preços Última Actualização:Friday, 19 July 2024 14:35

Preço ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

Membro Ouro

(CAS:96-54-8)

Número da Ordem:SFD1830

Estado das existências:

Quantidade:25KG,200KG,1000KG

Pureza:99%

Informação de Preços Última Actualização:Wednesday, 11 December 2024 17:03

Preço ($):

N-Methylpyrrole Literatura Relacionada

-

Jun Zhang,Zhong Wang,Lingjuan Chen,Yan Liu,Ping Liu,Bin Dai RSC Adv. 2018 8 41651

-

Pei-Yu Chang,Po-Hsin Wang,Wen-Churng Lin,Chien-Hsin Yang New J. Chem. 2016 40 9725

-

Shuai-Shuai Li,Hui Lin,Xiao-Mei Zhang,Lin Dong Org. Biomol. Chem. 2015 13 1254

-

Tian-yi Li,Toni Meyer,Rico Meerheim,Marco H?ppner,Christian K?rner,Koen Vandewal,Olaf Zeika,Karl Leo J. Mater. Chem. A 2017 5 10696

-

Vikranth Thaltiri,Kurumurthy Chavva,B. Sathish Kumar,Pradeepta K. Panda New J. Chem. 2019 43 12318

96-54-8 (N-Methylpyrrole) Produtos relacionados

- 20687-13-2(N-Methyl-d3-pyrrole)

- 959240-38-1(1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol)

- 1368022-26-7(4-(p-Tolyl)-1H-1,2,3-triazole-5-carboxylic acid)

- 1805866-83-4(Ethyl 4-(3-bromopropyl)-3-(trifluoromethylthio)benzoate)

- 2680777-27-7(1-chloro-6-(2,2,2-trifluoroacetyl)-6-azaspiro2.5octane-1-carboxylic acid)

- 2227844-34-8(rac-4-(1R,3R)-3-(aminomethyl)-2,2-dimethylcyclopropylphenol)

- 2138525-43-4(2-(1-methylhydrazin-1-yl)-6-(piperazin-1-yl)pyrimidine-4-carboxylic acid)

- 1177350-98-9(2-(methylamino)-1-[4-(m-tolylmethyl)piperazin-1-yl]ethanone;hydrochloride)

- 5329-21-5(Phenol,4,4'-(1-methylethylidene)bis[2-nitro-)

- 2172384-18-6(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxy-N-methylpropanamidooxy}acetic acid)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-54-8)1-Methylpyrrole

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96-54-8)1-Methylpyrrole

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito